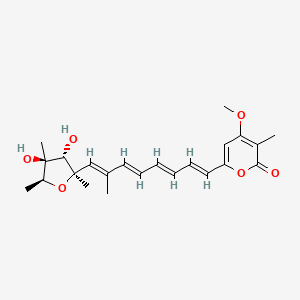

Citreoviridin 1b

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

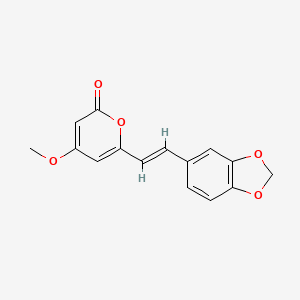

Citreoviridin 1b is a mycotoxin produced by various species of fungi, including Penicillium citreonigrum, Aspergillus terreus, and Eupenicillium ochrosalmoneum . It is known for contaminating agricultural products such as rice, corn, and cereals, especially in regions with high humidity . This compound is associated with the disease cardiac beriberi and has been found to cause damage to the liver and kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of citreoviridin involves the oxidation of hydroxyl groups on adjacent carbon atoms using sodium periodate, resulting in reactive aldehyde residues suitable for coupling with amine . This method is used to prepare citreoviridin-bovine serum albumin conjugate (CIT-BSA) for immunoassays .

Industrial Production Methods

Industrial production of citreoviridin primarily involves the cultivation of Penicillium citreonigrum under controlled conditions to maximize the yield of the mycotoxin . The fungi are grown on substrates such as rice or corn, and the citreoviridin is extracted and purified from the contaminated products .

Chemical Reactions Analysis

Types of Reactions

Citreoviridin undergoes various chemical reactions, including:

Oxidation: Citreoviridin can be oxidized to form reactive aldehyde residues.

Reduction: Reduction reactions can modify the functional groups present in citreoviridin.

Substitution: Substitution reactions can occur at specific sites on the citreoviridin molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Sodium periodate is commonly used for the oxidation of citreoviridin.

Reducing Agents: Various reducing agents can be used to modify citreoviridin.

Substitution Reagents: Specific reagents are used to introduce new functional groups into the citreoviridin molecule.

Major Products Formed

The major products formed from these reactions include citreoviridin derivatives with modified functional groups, which can have different biological activities .

Scientific Research Applications

Citreoviridin has several scientific research applications, including:

Mechanism of Action

Citreoviridin exerts its effects by inhibiting ATP synthase, an enzyme involved in cellular energy production . It specifically targets the F1-ATPase β-subunit, leading to the disruption of ATP synthesis . This inhibition results in decreased cellular energy levels, inducing apoptosis and autophagy in affected cells . Citreoviridin also affects the PPAR-γ-mTORC2 pathway, contributing to its cardiotoxic effects .

Comparison with Similar Compounds

Citreoviridin is structurally similar to other mycotoxins such as aurovertins B and D, which also inhibit ATP synthase . citreoviridin has unique structural features that differentiate it from these compounds, including specific chiral centers and functional groups . Other similar compounds include azaphilones, chromones, and alkaloids produced by Penicillium citreonigrum .

List of Similar Compounds

- Aurovertin B

- Aurovertin D

- Azaphilones

- Chromones

- Alkaloids

Citreoviridin’s unique structure and specific inhibitory effects on ATP synthase make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No. |

74145-78-1 |

|---|---|

Molecular Formula |

C23H30O6 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

6-[(1E,3E,5E,7E)-8-[(2R,3S,4S,5S)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-3-methylpyran-2-one |

InChI |

InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-13-19(27-6)16(2)20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m0/s1 |

InChI Key |

QPSHETAOAVLQIF-AYGDVHJDSA-N |

Isomeric SMILES |

C[C@H]1[C@@]([C@@H]([C@@](O1)(C)/C=C(\C)/C=C/C=C/C=C/C2=CC(=C(C(=O)O2)C)OC)O)(C)O |

Canonical SMILES |

CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=CC(=C(C(=O)O2)C)OC)O)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12303965.png)

![10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12303975.png)

![disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynyl-4,5-dihydropurin-3-yl]propyl phosphate](/img/structure/B12303977.png)

![tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate](/img/structure/B12303978.png)

![acetic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B12304003.png)

![1,3-Dihydroxy-6-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B12304015.png)

![tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12304024.png)

![(E)-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide](/img/structure/B12304035.png)

![(1S,5R)-3-(3-Aminopropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12304037.png)